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Compound of Interest

Compound Name: Octa-1,4,6-triene

Cat. No.: B14472008 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used

for the identification and characterization of octa-1,4,6-triene. While specific experimental data

for octa-1,4,6-triene is not widely available in public databases, this document outlines the

expected spectroscopic characteristics based on the analysis of its isomers and related

conjugated triene systems. It also provides detailed experimental protocols for the key

analytical methods employed in its structural elucidation.

Introduction to Octa-1,4,6-triene
Octa-1,4,6-triene is a conjugated triene with the molecular formula C₈H₁₂. Its structure,

featuring a sequence of alternating double and single bonds, gives rise to characteristic

spectroscopic signatures that are crucial for its identification. The specific stereochemistry of

the double bonds (E/Z isomerism) will significantly influence the precise spectral data. This

guide will focus on the general spectroscopic features of the octa-1,4,6-triene core structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of octa-
1,4,6-triene. Both ¹H and ¹³C NMR are essential for a complete structural assignment.

Expected ¹H NMR Spectral Data
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While specific experimental ¹H NMR data for octa-1,4,6-triene is not readily available, the

spectrum is expected to be complex due to the numerous vinylic protons and their spin-spin

coupling. The chemical shifts (δ) for the protons would likely fall within the following ranges for

a generic conjugated triene system.

Table 1: Expected ¹H NMR Chemical Shift Ranges for Octa-1,4,6-triene

Proton Type
Expected Chemical Shift
(δ, ppm)

Multiplicity

Terminal Vinylic (=CH₂) 4.8 - 5.5 Doublet of Doublets (dd)

Internal Vinylic (-CH=) 5.5 - 6.5 Multiplet (m)

Allylic (-CH₂-) 2.0 - 2.5 Multiplet (m)

Terminal Methyl (-CH₃) 1.6 - 1.8 Doublet (d) or Triplet (t)

Expected ¹³C NMR Spectral Data
Based on data available for the (4E,6E)-octa-1,4,6-triene isomer in spectral databases, the ¹³C

NMR chemical shifts are expected in the olefinic and aliphatic regions.[1]

Table 2: Expected ¹³C NMR Chemical Shift Ranges for Octa-1,4,6-triene

Carbon Type Expected Chemical Shift (δ, ppm)

Vinylic (=CH₂) 110 - 120

Vinylic (=CH-) 120 - 140

Allylic (-CH₂-) 25 - 35

Methyl (-CH₃) 15 - 25

Experimental Protocol for NMR Spectroscopy
Sample Preparation:
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Dissolve 5-10 mg of the purified octa-1,4,6-triene sample in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (δ = 0.00 ppm).

¹H NMR Acquisition:

The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher).

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30°

pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

Process the Free Induction Decay (FID) with an exponential window function and Fourier

transform to obtain the spectrum.

Phase and baseline correct the spectrum. Integrate the signals to determine the relative

number of protons.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon

atom.

Typical parameters include a 45° pulse width, a relaxation delay of 2-5 seconds, and a larger

number of scans (e.g., 1024 or more) compared to ¹H NMR due to the lower natural

abundance of ¹³C.

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and

DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For octa-1,4,6-
triene, the key vibrational modes are associated with the C=C and C-H bonds.

Expected IR Spectral Data
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The IR spectrum of octa-1,4,6-triene is expected to show characteristic absorption bands for

its alkene functionalities.

Table 3: Expected IR Absorption Bands for Octa-1,4,6-triene

Vibrational Mode
Expected Frequency
(cm⁻¹)

Intensity

=C-H Stretch (vinylic) 3010 - 3100 Medium

C-H Stretch (aliphatic) 2850 - 3000 Medium

C=C Stretch (conjugated) 1600 - 1650 Medium to Strong

=C-H Bend (out-of-plane) 890 - 990 Strong

Experimental Protocol for Vapor Phase IR Spectroscopy
Inject a small amount of the volatile octa-1,4,6-triene sample into a heated gas cell.

The gas cell is placed in the sample compartment of an FTIR spectrometer.

A background spectrum of the empty gas cell is recorded.

The IR spectrum of the sample is then recorded by passing a beam of infrared radiation

through the gas cell.

The final absorbance spectrum is obtained by ratioing the sample spectrum against the

background spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of octa-1,4,6-triene, which aids in its identification and structural confirmation.

Expected Mass Spectral Data
In an electron ionization (EI) mass spectrum, octa-1,4,6-triene is expected to show a

molecular ion peak (M⁺) corresponding to its molecular weight (108.19 g/mol ). The
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fragmentation pattern would likely involve the loss of alkyl and alkenyl fragments.

Table 4: Expected Key Fragments in the Mass Spectrum of Octa-1,4,6-triene

m/z Possible Fragment

108 [C₈H₁₂]⁺ (Molecular Ion)

93 [C₇H₉]⁺ (Loss of CH₃)

79 [C₆H₇]⁺ (Loss of C₂H₅)

67 [C₅H₇]⁺

41 [C₃H₅]⁺ (Allyl cation)

Experimental Protocol for Gas Chromatography-Mass
Spectrometry (GC-MS)

Dissolve the octa-1,4,6-triene sample in a volatile organic solvent (e.g., hexane,

dichloromethane).

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column

(e.g., DB-5ms).

The temperature of the GC oven is programmed to ramp up to separate the components of

the sample based on their boiling points and interactions with the column's stationary phase.

The separated components elute from the column and enter the ion source of the mass

spectrometer.

In the ion source, the molecules are ionized (typically by electron impact at 70 eV).

The resulting ions are separated by their mass-to-charge ratio in the mass analyzer and

detected.

UV-Visible (UV-Vis) Spectroscopy
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UV-Vis spectroscopy is particularly useful for analyzing conjugated systems like octa-1,4,6-
triene. The extent of conjugation directly influences the wavelength of maximum absorbance

(λmax).

Expected UV-Vis Spectral Data
As a conjugated triene, octa-1,4,6-triene is expected to exhibit a strong π → π* electronic

transition in the UV region. The λmax can be estimated using Woodward-Fieser rules or by

comparison with similar conjugated systems. For acyclic trienes, the base λmax is around 245

nm, with increments for alkyl substituents.

Table 5: Estimated UV-Vis Absorption for Octa-1,4,6-triene

Transition Estimated λmax (nm) Solvent

π → π* 250 - 270 Hexane or Ethanol

Experimental Protocol for UV-Vis Spectroscopy
Prepare a dilute solution of octa-1,4,6-triene in a UV-transparent solvent (e.g., hexane,

ethanol). The concentration should be chosen to give an absorbance reading between 0.2

and 0.8.

Use a quartz cuvette with a 1 cm path length.

Record a baseline spectrum with the cuvette filled only with the solvent.

Record the UV-Vis spectrum of the sample solution over a range of approximately 200-400

nm.

The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

Visualization of Analytical Workflow and
Relationships
The following diagrams illustrate the logical workflow for the spectroscopic identification of

octa-1,4,6-triene and the relationship between the spectroscopic data and the molecular
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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